molecular formula C5H12ClNS B2568754 [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride CAS No. 522607-45-0

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride

Cat. No.: B2568754
CAS No.: 522607-45-0
M. Wt: 153.67
InChI Key: WQZYDUAYFBOFQJ-JEDNCBNOSA-N
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Description

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is a chemical compound with the molecular formula C5H11NS·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride typically involves the reaction of pyrrolidine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include water or alcohols.

    Catalysts: Acidic catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Purification: Techniques such as crystallization or distillation to purify the final product.

    Quality Control: Ensuring the product meets industrial standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: Nucleophilic substitution reactions where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Disulfides: Formed through oxidation.

    Thioethers: Formed through nucleophilic substitution.

Scientific Research Applications

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of [(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride: A stereoisomer with similar properties but different spatial arrangement.

    Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.

Uniqueness

[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride is unique due to its specific stereochemistry and the presence of a thiol group, which imparts distinct reactivity and biological activity compared to other pyrrolidine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(2S)-pyrrolidin-2-yl]methanethiol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYDUAYFBOFQJ-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CS.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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